![molecular formula C8H11ClN2O B1430023 3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one CAS No. 1423025-01-7](/img/structure/B1430023.png)
3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one
Overview
Description
3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one (3-CMP-DHP) is a novel and versatile chemical compound that has been the subject of considerable scientific research in the past few years. It is a chlorinated hydroxy pyrazine, which is a derivative of the pyrazine heterocyclic ring system. 3-CMP-DHP has many potential applications, ranging from pharmaceuticals and agrochemicals to materials science and synthetic organic chemistry. It has been used as a building block in the synthesis of various compounds, as well as a catalyst for organic reactions.
Scientific Research Applications
Antioxidant Potential of Chromone Derivatives Chromones and their derivatives, such as 3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one, have been studied for their antioxidant properties. These compounds are natural constituents of a human diet and exhibit physiological activities including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The antioxidant properties, which are essential for neutralizing active oxygen and free radicals, play a significant role in delaying or inhibiting cell impairment leading to diseases. The presence of a double bond, a carbonyl group in the chromone nucleus, and specific hydroxyl groups are crucial for the radical scavenging activity, suggesting potential research applications in studying disease prevention mechanisms and therapeutic strategies (Yadav et al., 2014).
Synthesis and Applications of Dihydropyran Derivatives Research on the enantioselective synthesis of 3,4-dihydropyran derivatives highlights their importance as chiral building blocks in the synthesis of bioactive molecules and natural products. The review of various synthetic strategies and the role of chiral metal complexes and organocatalysts in achieving high levels of molecular complexity underscores the significance of these compounds in pharmaceutical research. This suggests a potential research avenue for the compound , exploring its applications in the synthesis of bioactive molecules and natural products (Desimoni et al., 2018).
Pesticide Exposure and Urinary Biomarkers The study on urinary biomarkers of pesticide exposure, including metabolites of chlorpyrifos, diazinon, and permethrin, offers insights into the environmental and health impacts of similar chemical compounds. Understanding the kinetics of absorption and elimination in humans, as well as the variability in metabolite concentrations, can inform research on the safety and environmental effects of related compounds, including 3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one (Egeghy et al., 2011).
Applications in Organic Materials and Nanoscience The use of hexaazatriphenylene (HAT) derivatives in a wide range of applications from semiconductors, sensors, to microporous polymers for energy storage, points to the versatility of nitrogen-containing heterocyclic compounds. The review emphasizes the importance of the basic scaffold in the development of organic materials and nanoscience, suggesting potential research applications for 3-Chloro-1-(2-methylpropyl)-1,2-dihydropyrazin-2-one in similar domains (Segura et al., 2015).
properties
IUPAC Name |
3-chloro-1-(2-methylpropyl)pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(2)5-11-4-3-10-7(9)8(11)12/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUBHUUTGHXUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN=C(C1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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